

# Physical properties of p-tolylacetaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (4-Methylphenyl)acetaldehyde

Cat. No.: B094764

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of p-Tolylacetaldehyde

## Introduction to p-Tolylacetaldehyde

p-Tolylacetaldehyde, systematically known as 2-(4-methylphenyl)acetaldehyde, is an aromatic aldehyde of significant interest in both the pharmaceutical and fragrance industries. Its distinct aromatic structure, featuring a benzene ring substituted with both a methyl and an acetaldehyde group, underpins its utility as a versatile chemical intermediate and building block. In drug development, its scaffold is relevant for the synthesis of more complex molecules, while in the fragrance and flavor sector, it is valued for its powerful and refreshing green, floral, and fruity aroma profile.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its core physical properties, analytical characterization methods, and handling protocols, tailored for researchers and drug development professionals.

Chemical Identity:

- IUPAC Name: 2-(4-methylphenyl)acetaldehyde<sup>[4]</sup>
- Synonyms: (4-Methylphenyl)acetaldehyde, p-Methylphenylacetaldehyde
- CAS Number: 104-09-6<sup>[4]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sup>[5]</sup>
- Molecular Weight: 134.18 g/mol <sup>[3]</sup>

## Core Physical Properties

The physical state and fundamental constants of a compound are critical for its application in synthesis, formulation, and quality control. p-Tolylacetaldehyde is typically described as a colorless to light yellow clear liquid. However, with a melting point reported near ambient temperatures, it may also exist as a solid or semi-solid, a crucial consideration for handling and storage.

A summary of its key physical properties is presented in Table 1.

Table 1: Key Physical Properties of p-Tolylacetaldehyde

Property	Value	Source(s)
Appearance	Colorless to light yellow clear liquid	
Molecular Weight	134.18 g/mol	[3]
Melting Point	32-40 °C	[2][3][4][6][7][8]
Boiling Point	220.1-222 °C at 760 mmHg	[4][6]
Density / Specific Gravity	1.00 - 1.016 g/cm <sup>3</sup> at 20-25 °C	[6][8]
Refractive Index	1.5255 - 1.5340 at 20 °C	[1][2][3][6][8]
Flash Point	~70 °C (158 °F)	[6]
Vapor Pressure	0.115 mmHg at 25 °C (estimated)	[6]

## Solubility and Partitioning Behavior

The solubility profile of an active pharmaceutical ingredient (API) or intermediate is fundamental to its processing, formulation, and biological activity. p-Tolylacetaldehyde exhibits a classic profile for a moderately non-polar aromatic compound.

- **Aqueous Solubility:** It has limited solubility in water, with experimental values around 1162 mg/L at 20 °C.[4][6] This low aqueous solubility is expected due to the hydrophobic nature of

the tolyl group.

- Organic Solvent Solubility: It is readily soluble in common organic solvents such as alcohol. [6] This allows for its versatile use in various organic synthesis reaction media.

The octanol-water partition coefficient (LogP) is a critical parameter in drug development for predicting a molecule's lipophilicity and its ability to cross biological membranes. The estimated LogP for p-tolylacetaldehyde is approximately 2.24, suggesting moderate lipophilicity.[1][2][3][4]

## Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation of p-tolylacetaldehyde rely on standard spectroscopic techniques. While specific spectra should be obtained from dedicated databases like the SDBS (Spectral Data Base System for Organic Compounds), the expected characteristics are well-defined by its molecular structure.[9]

### Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for identifying the functional groups present in a molecule. For p-tolylacetaldehyde, the most indicative absorption is the strong carbonyl (C=O) stretch.

- C=O Stretch: A strong, sharp peak is expected in the range of 1720-1740  $\text{cm}^{-1}$ . The exact position can be slightly lowered due to conjugation with the aromatic ring.[10][11]
- Aldehydic C-H Stretch: A characteristic pair of medium-intensity peaks is anticipated around 2720  $\text{cm}^{-1}$  and 2820  $\text{cm}^{-1}$ , which is a definitive feature for an aldehyde.[10]
- Aromatic C-H Stretch: Peaks will appear above 3000  $\text{cm}^{-1}$ .
- Alkyl C-H Stretch: Peaks from the methyl and methylene groups will appear just below 3000  $\text{cm}^{-1}$ .

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR:

- Aldehyde Proton (-CHO): A highly deshielded singlet or triplet (depending on coupling to the adjacent CH<sub>2</sub>) is expected far downfield, typically in the 9-10 ppm range.[\[11\]](#) This is one of the most diagnostic signals.
- Aromatic Protons: The protons on the benzene ring will appear as a set of doublets in the 7.0-7.5 ppm region, characteristic of a 1,4-disubstituted (para) ring system.
- Methylene Protons (-CH<sub>2</sub>-): The two protons adjacent to the carbonyl group will appear as a doublet around 3.5-4.0 ppm.
- Methyl Protons (-CH<sub>3</sub>): A sharp singlet for the tolyl methyl group will be observed upfield, around 2.3-2.4 ppm.
- <sup>13</sup>C NMR:
  - Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will produce a signal in the 190-200 ppm range.[\[10\]](#)
  - Aromatic Carbons: Four signals are expected in the typical aromatic region of 120-150 ppm.
  - Methylene Carbon (-CH<sub>2</sub>-): The carbon adjacent to the carbonyl will appear around 45-55 ppm.
  - Methyl Carbon (-CH<sub>3</sub>): The tolyl methyl carbon will be the most upfield signal, around 20-22 ppm.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion Peak (M<sup>+</sup>): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, approximately 134.
- Key Fragmentation: A prominent fragmentation pattern for aromatic aldehydes is the alpha-cleavage, leading to the loss of the -CHO group or the entire acetaldehyde side chain. A

significant peak at  $m/z$  91, corresponding to the tropylium ion ( $[C_7H_7]^+$ ), is highly characteristic of toluene-containing structures.

## Experimental Determination of Physical Properties

The accurate determination of physical properties requires standardized, self-validating protocols. The following sections describe the authoritative methodologies for measuring key parameters.

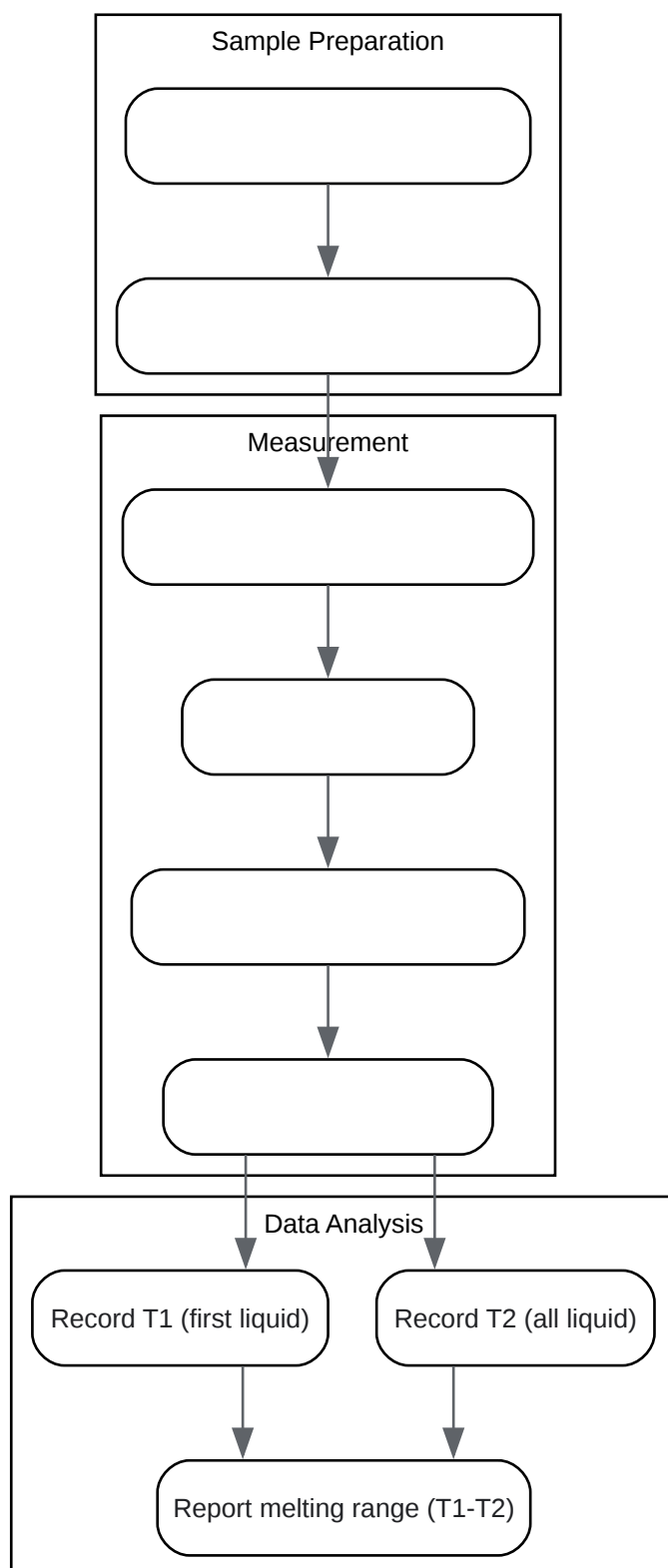
### Melting Point Determination (Capillary Method)

**Causality:** The melting point is a robust indicator of purity. A sharp melting range (typically  $<1^\circ\text{C}$ ) signifies high purity, while a broad and depressed range suggests the presence of impurities. The capillary method is a standard technique that relies on precise temperature control and visual observation of the phase transition.

Protocol:

- **Sample Preparation:** A small amount of finely powdered, dry p-tolylacetaldehyde is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover or digital equivalent) alongside a calibrated thermometer.
- **Heating:** The sample is heated rapidly to about  $15\text{-}20^\circ\text{C}$  below the expected melting point ( $32\text{-}40^\circ\text{C}$ ).
- **Observation:** The heating rate is then reduced to  $1\text{-}2^\circ\text{C}$  per minute to allow for thermal equilibrium.
- **Recording:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting range is reported as  $T_1\text{-}T_2$ .

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

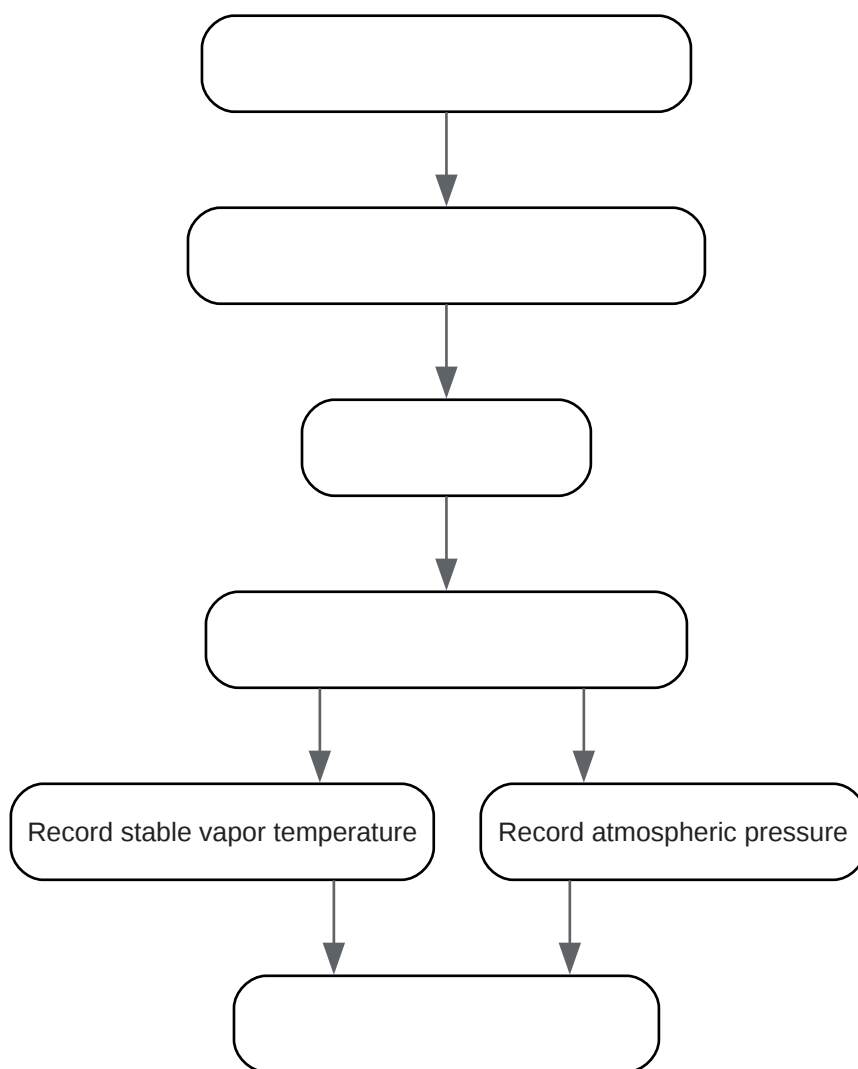
## Boiling Point Determination (Distillation Method)

**Causality:** The boiling point at a given pressure is a fundamental physical constant. Simple distillation serves not only to purify the liquid but also to determine its boiling point. The temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point.

**Protocol:**

- **Apparatus Setup:** A standard simple distillation apparatus is assembled, including a distillation flask, condenser, and receiving flask. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
- **Sample Charging:** The distillation flask is charged with p-tolylacetaldehyde (not more than two-thirds full) and boiling chips.
- **Heating:** The flask is heated gently.
- **Equilibration:** As the liquid boils, a ring of condensing vapor will rise. The heating is controlled to ensure a slow and steady distillation rate (1-2 drops per second).
- **Recording:** The temperature is recorded when it becomes constant. This stable temperature, observed while the liquid is actively distilling, is the boiling point. The atmospheric pressure should also be recorded.

**Workflow Diagram:**



[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

## Stability, Storage, and Handling

Proper handling and storage are paramount for maintaining the integrity of p-tolylacetaldehyde and ensuring laboratory safety.

- **Stability:** Aldehydes are susceptible to oxidation, especially in the presence of air, which can convert them to the corresponding carboxylic acid (p-tolylacetic acid). This process can be accelerated by light and heat.



- **Storage Conditions:** To mitigate degradation, p-tolylacetaldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon).[12] It is recommended to store it in a cool, dark, and well-ventilated place.[12] For long-term storage, refrigeration in a freezer at -20°C is advised.
- **Safety Precautions:**
  - **Hazard Statements:** The compound is classified as a combustible liquid and may cause an allergic skin reaction.
  - **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye protection.[2]
  - **Handling:** Avoid breathing mist or vapors and prevent contact with skin and eyes. Keep away from heat, sparks, open flames, and other ignition sources.[12] Use in a well-ventilated area.

## Conclusion

p-Tolylacetaldehyde is a valuable chemical entity with well-defined physicochemical properties. Its moderate lipophilicity, characteristic spectral signatures, and specific handling requirements are all critical data points for scientists in pharmaceutical and industrial research.

Understanding these core properties, from its melting and boiling points to its solubility and stability, is essential for its effective and safe utilization in synthesis, product development, and scientific investigation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. p-Tolylacetaldehyd | 104-09-6 [m.chemicalbook.com]
- 2. P-METHYLPHENYLACETALDEHYDE | 104-09-6 [amp.chemicalbook.com]

- 3. P-METHYLPHENYLACETALDEHYDE | 104-09-6 [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lilac acetaldehyde, 104-09-6 [thegoodscentcompany.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Lilac acetaldehyde | C9H10O | CID 61006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Analysis and Theory Toolkit [stolaf.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical properties of p-tolylacetaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094764#physical-properties-of-p-tolylacetaldehyde]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

